Calcifediol-d3

Description

25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.>25-hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol or 1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]. It is used as a biomarker to determine the status of vitamin D in the body.

25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated vitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.>25-Hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol {1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]}. It is also used as a biomarker to determine the status of vitamin D in the body.

25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.>25-hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol or 1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]. It is used as a biomarker to determine the status of vitamin D in the body.

25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.>

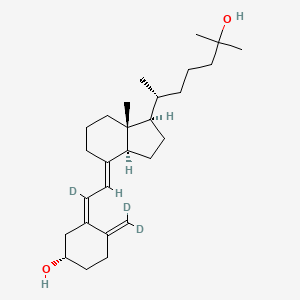

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-CMMPNOGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747283 |

Source

|

| Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140710-94-7, 1262843-45-7 |

Source

|

| Record name | (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140710-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Calcifediol-D3 in Bone Mineralization

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcifediol, or 25-hydroxyvitamin D3 (25(OH)D3), is the principal circulating form of vitamin D and the immediate precursor to the biologically active hormone, calcitriol (1,25-dihydroxyvitamin D3). Its role in bone mineralization is multifaceted, involving both systemic (indirect) regulation of mineral homeostasis and local (direct) actions on bone cells. The classical mechanism involves the endocrine pathway where circulating calcifediol is converted to calcitriol in the kidneys, which then acts on the intestine, kidney, and bone to maintain calcium and phosphate balance, essential for proper bone matrix mineralization.[1][2][3] However, emerging evidence has established a vital autocrine and paracrine role within the bone microenvironment. Bone cells, including osteoblasts and osteocytes, possess the enzymatic machinery (CYP27B1) to locally convert calcifediol to calcitriol, enabling direct, fine-tuned control over bone cell differentiation, matrix production, and the mineralization process.[4][5][6] This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Systemic (Indirect) Regulation of Mineral Homeostasis

The most well-established function of the vitamin D endocrine system is the maintenance of serum calcium and phosphate levels, which is a prerequisite for the mineralization of newly formed bone matrix.[5][7] A deficiency in vitamin D leads to inadequate mineralization, resulting in rickets in children and osteomalacia in adults.[3][5]

The process begins with the hepatic conversion of vitamin D3 (cholecalciferol) into calcifediol (25(OH)D3) by the enzyme 25-hydroxylase.[1] Calcifediol, the major storage form of vitamin D, is then transported to the kidneys.[8] In the proximal convoluted tubule cells of the kidney, the enzyme 1α-hydroxylase (CYP27B1) hydroxylates calcifediol to form calcitriol (1α,25(OH)2D3), the active hormone.[1][2] This conversion is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF-23), and serum calcium and phosphate levels.[1]

Calcitriol then acts on three primary target tissues:

-

Intestine: It stimulates the intestinal absorption of dietary calcium and phosphate.[1][3][8] This is achieved by binding to the Vitamin D Receptor (VDR) in intestinal cells, which modulates the expression of genes involved in mineral transport, such as TRPV6 and calbindin.[7]

-

Kidney: It promotes the reabsorption of calcium in the distal tubules, thereby conserving bodily calcium.[3][8]

-

Bone: In states of low serum calcium, calcitriol, in concert with PTH, stimulates the mobilization of calcium from bone by promoting bone resorption.[1][8] This is primarily achieved by stimulating osteoblasts to produce Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a potent stimulator of osteoclast formation and activity.[1]

Local (Direct) Autocrine/Paracrine Mechanism in Bone

Beyond systemic regulation, bone tissue itself contains the complete machinery to metabolize and respond to vitamin D locally.[4][9] Chondrocytes, osteoblasts, and osteoclasts all express both the VDR and the CYP27B1 enzyme.[5] This allows for the local conversion of circulating calcifediol into active calcitriol, which then acts directly on bone cells in an autocrine (acting on the same cell) or paracrine (acting on nearby cells) fashion.[6][9] This local production is regulated differently from the renal system and appears to play a crucial role in bone formation and remodeling.[10][11]

Effects on Osteoblasts and Matrix Mineralization

The direct action of calcitriol on osteoblasts, the bone-forming cells, is central to mineralization. This process is primarily mediated by genomic signaling.

-

VDR Activation: Calcitriol binds to the intracellular VDR in osteoblasts.[9]

-

Heterodimerization: The calcitriol-VDR complex forms a heterodimer with the Retinoid-X Receptor (RXR).[3][12]

-

Gene Transcription: This VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[8][12]

-

Modulation of Gene Expression: This binding modulates the transcription of numerous genes critical for bone formation and mineralization, including:

-

Alkaline Phosphatase (ALPL): An enzyme essential for providing the inorganic phosphate required for hydroxyapatite crystal formation.[9]

-

Osteocalcin (BGLAP): A protein that binds calcium and is incorporated into the bone matrix.[7][9]

-

Osteopontin (SPP1): A protein that, paradoxically, can inhibit mineralization.[1][4]

-

ENPP1 and ANK: Genes that increase the production of pyrophosphate, a potent inhibitor of mineralization.[4]

-

The induction of both pro-mineralizing (ALPL, BGLAP) and anti-mineralizing (SPP1, pyrophosphate) factors suggests that calcitriol provides a fine-tuning mechanism to control the rate and extent of mineralization, preventing excessive or ectopic calcification.[4]

Role in Bone Remodeling and Osteoclastogenesis

Bone mineralization is intrinsically linked to the continuous process of bone remodeling, which involves a balance between bone resorption by osteoclasts and bone formation by osteoblasts. Calcitriol is a potent stimulator of osteoclast formation and bone resorption, an action primarily mediated through osteoblasts.[5][7]

-

RANKL/OPG Regulation: Calcitriol binds to the VDR in osteoblasts, leading to increased expression of RANKL and decreased expression of Osteoprotegerin (OPG), its decoy receptor.[1][13][14]

-

Osteoclast Stimulation: The resulting increase in the RANKL/OPG ratio strongly promotes the differentiation of osteoclast precursors into mature, active osteoclasts, which then resorb bone.[1]

While this resorptive action may seem counterproductive to mineralization, it is essential for removing old or damaged bone, allowing for the subsequent formation of new, healthy, and properly mineralized bone matrix. Some studies also suggest that under certain conditions, calcitriol can directly inhibit the commitment of monocytes to the osteoclast lineage, adding another layer of complexity to its regulatory role.[15][16]

Quantitative Data from Clinical and Preclinical Studies

Clinical trials comparing calcifediol to its precursor, cholecalciferol, provide valuable quantitative insights into its efficacy in raising vitamin D status and affecting bone metabolism. Calcifediol consistently demonstrates a more rapid and potent effect.[17][18][19]

Table 1: Pharmacokinetic Comparison of Calcifediol vs. Cholecalciferol

| Parameter | Calcifediol | Cholecalciferol | Citation(s) |

|---|---|---|---|

| Potency Ratio | ~3.2 times more potent | Baseline | [18] |

| Time to reach >30 ng/mL 25(OH)D | Faster (e.g., all patients on 30 µ g/day by 30 days) | Slower | [17] |

| Peak 25(OH)D Level (Study Specific) | 72.3 ng/mL at 60 days (30 µ g/day ) | Slower rise to lower peak | [17] |

| Dose-Response | Linear and predictable | Non-linear, affected by baseline levels | [18][19] |

| Intestinal Absorption | Higher, less affected by malabsorption | Lower, fat-dependent |[17][18][20] |

Table 2: Effect of Calcifediol Supplementation on Bone Turnover Markers

| Marker | Type | Effect of Calcifediol/Vitamin D | Description | Citation(s) |

|---|---|---|---|---|

| PTH (Parathyroid Hormone) | Systemic Regulator | Decrease | Normalization of vitamin D status reduces secondary hyperparathyroidism. | [21][22] |

| sCTX (C-terminal telopeptide) | Resorption | Decrease | Indicates reduced bone resorption over the long term. Note: Acute high doses may transiently increase markers. | [23][24] |

| P1NP (Procollagen type-1 N-terminal propeptide) | Formation | Variable / Decrease | A decrease often reflects an overall reduction in high bone turnover, coupling formation to resorption. | [23] |

| Osteocalcin | Formation | Decrease | Similar to P1NP, a decrease can indicate a shift from a high-turnover state to a more balanced remodeling state. | [23][25] |

| 1,25(OH)2D (Calcitriol) | Active Hormone | Increase | Serum levels increase following calcifediol administration. |[22] |

Key Experimental Protocols

The following sections detail common methodologies used to investigate the effects of calcifediol and its metabolites on bone mineralization.

Protocol: In Vitro Osteoblast Mineralization Assay

Objective: To quantify the direct effect of vitamin D metabolites on the ability of osteoblasts to form a mineralized matrix.

Methodology:

-

Cell Culture: Primary human osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1, Saos-2) are seeded in 24-well plates at a density of 2-5 x 10⁴ cells/cm².

-

Growth Phase: Cells are cultured in a standard growth medium (e.g., α-MEM with 10% FBS, 1% Penicillin-Streptomycin) until they reach confluence.

-

Differentiation & Treatment: Upon confluence, the medium is switched to an osteogenic medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate. Experimental groups are treated with vehicle control or varying concentrations of 25(OH)D3 or 1,25(OH)2D3. The medium is changed every 2-3 days for 14-21 days.

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., Day 7), cell lysates are collected and ALP activity is measured using a colorimetric assay (e.g., p-nitrophenyl phosphate substrate) and normalized to total protein content.

-

Mineralization Staining (Alizarin Red S): At the end of the culture period (e.g., Day 21), cells are fixed with 4% paraformaldehyde. The mineralized matrix is stained with 2% Alizarin Red S solution (pH 4.2), which binds to calcium deposits.

-

Quantification: The stain is eluted with 10% cetylpyridinium chloride, and the absorbance is measured at ~562 nm to quantify the extent of mineralization.

Protocol: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

Objective: To measure changes in the expression of VDR target genes in bone cells following treatment with a vitamin D metabolite.

Methodology:

-

Cell Culture & Treatment: Osteoblasts are cultured and treated as described in Protocol 5.1 for a shorter duration (e.g., 24-72 hours) suitable for detecting changes in mRNA levels.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is prepared by mixing the cDNA template with a qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a probe) and specific primers for target genes (e.g., VDR, ALPL, BGLAP, SPP1, RANKL) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: The reaction is run on a real-time PCR cycler. The cycle threshold (Ct) values are obtained, and the relative gene expression is calculated using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol: Micro-Computed Tomography (μCT) for Bone Mineral Density

Objective: To perform high-resolution, three-dimensional analysis of bone microstructure and mineralization in preclinical models (e.g., rodents).

Methodology:

-

Animal Model: An appropriate animal model is selected (e.g., vitamin D-deficient rats, ovariectomized mice) and treated with calcifediol or a control vehicle over a specified period.

-

Sample Preparation: At the end of the study, animals are euthanized, and bones of interest (e.g., femur, tibia) are dissected and cleaned of soft tissue. Samples are stored in 70% ethanol or a fixative.

-

Phantom Scanning: To calibrate density measurements, phantom rods of known calcium hydroxyapatite (CaHA) concentrations (e.g., 0.25 and 0.75 g/cm³) are scanned using the same parameters as the bone samples.[26]

-

μCT Scanning: The bone sample is placed in a holder and scanned using a high-resolution μCT system. Key parameters include X-ray voltage (e.g., 50-70 kV), current, filter (e.g., 0.5 mm Al), voxel size (e.g., 10-20 µm), and rotation step.

-

Reconstruction: Raw projection images are converted into a stack of 2D cross-sectional images using reconstruction software. Beam hardening correction and other artifacts are addressed.

-

3D Analysis: A volume of interest (VOI) is defined in the trabecular (e.g., metaphysis) or cortical bone (e.g., diaphysis). The images are segmented using a global threshold to separate bone from non-bone.

-

Data Quantification: Standard morphometric parameters are calculated, including Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp). Using the phantom calibration, Tissue Mineral Density (TMD) and Bone Mineral Density (BMD) are quantified.[26][27]

Conclusion

The mechanism of action of calcifediol-d3 in bone mineralization is a sophisticated process involving the interplay of systemic endocrine functions and local autocrine/paracrine signaling. While its indirect role in maintaining the serum calcium and phosphate concentrations necessary for mineralization is fundamental, its direct actions within the bone microenvironment are critical for the precise regulation of bone cell function. By serving as a substrate for local calcitriol production in osteoblasts, calcifediol enables fine-tuned control over the expression of genes that govern matrix synthesis, maturation, and the delicate balance of the bone remodeling cycle. Understanding these dual pathways is essential for developing targeted therapeutic strategies for metabolic bone diseases.

References

- 1. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP27B1 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Vitamin D and Bone: A Story of Endocrine and Auto/Paracrine Action in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Calcifediol (25OH Vitamin D3) Deficiency: A Risk Factor from Early to Old Age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Calcifediol? [synapse.patsnap.com]

- 9. Frontiers | Vitamin D and gene networks in human osteoblasts [frontiersin.org]

- 10. Bone CYP27B1 gene expression is increased with high dietary calcium and in mineralising osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of CYP27B1 and CYP24 mRNA expression in bone is independent of circulating 1,25(OH)2D3 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vitamin D receptor in chondrocytes promotes osteoclastogenesis and regulates FGF23 production in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetic profile and effect on bone markers and muscle strength of two daily dosage regimens of calcifediol in osteopenic/osteoporotic postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Calcifediol: a review of its pharmacological characteristics and clinical use in correcting vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Is calcifediol better than cholecalciferol for vitamin D supplementation? | Semantic Scholar [semanticscholar.org]

- 21. A Randomized Phase II/III Trial Evaluating the Efficacy and Safety of 100 and 125 µg of Calcifediol Weekly Treatment of Severe Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. examine.com [examine.com]

- 24. Short-term effects on bone turnover markers of a single high dose of oral vitamin D₃ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. athensjournals.gr [athensjournals.gr]

- 26. medicine.temple.edu [medicine.temple.edu]

- 27. Validation of Cortical Bone Mineral Density Distribution using micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Calcifediol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcifediol, or 25-hydroxyvitamin D3 (25(OH)D3), serves as the primary circulating form of vitamin D and is a direct precursor to the active hormone calcitriol (1,25-dihydroxyvitamin D3). This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of Calcifediol-d3, a deuterated form of calcifediol, offering a comparative perspective with cholecalciferol (vitamin D3). This document synthesizes quantitative data from various studies, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support research and development in the field of vitamin D therapeutics.

Introduction

Vitamin D deficiency is a global health issue, and supplementation is a common strategy to restore adequate levels. While cholecalciferol is the most widely used supplement, there is growing interest in the therapeutic use of calcifediol.[1] Calcifediol offers potential advantages due to its pharmacokinetic profile, including more rapid absorption and bypassing the initial hepatic 25-hydroxylation step required for cholecalciferol.[1][2] This guide focuses on this compound, a stable isotope-labeled form of calcifediol, which is invaluable in pharmacokinetic studies for its ability to be distinguished from endogenous 25(OH)D3.

Pharmacokinetics of this compound

The pharmacokinetic profile of calcifediol is distinct from that of cholecalciferol, primarily due to differences in their absorption and metabolic pathways.

Absorption

Oral calcifediol is efficiently absorbed from the intestine via the portal circulation.[3] Unlike cholecalciferol, its absorption is not dependent on the presence of bile acids and the formation of micelles, which may offer an advantage in individuals with malabsorption syndromes.[4] Studies have shown that calcifediol has a higher rate of intestinal absorption compared to cholecalciferol.[5][6][7]

Distribution

Following absorption, calcifediol binds to the vitamin D-binding protein (DBP) in the circulation.[3] It is the major circulating form of vitamin D, and its serum concentration is considered the standard indicator of an individual's vitamin D status.[8][9] Compared to the more lipophilic cholecalciferol, calcifediol is less prone to sequestration in adipose tissue.[2][6]

Metabolism

Calcifediol is transported to the kidneys, where it undergoes hydroxylation by the enzyme 1-alpha-hydroxylase (CYP27B1) to form the biologically active hormone calcitriol.[10] This is the rate-limiting step in the activation of vitamin D. By directly providing the substrate for this enzyme, calcifediol administration bypasses the hepatic 25-hydroxylation step that cholecalciferol must undergo, which is catalyzed by enzymes such as CYP2R1.[8][11] The metabolism of vitamin D is tightly regulated by parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF-23) to maintain calcium and phosphate homeostasis.[8]

Excretion

The primary route of excretion for vitamin D metabolites is through the bile into the feces.[12] A smaller amount is excreted in the urine.[12]

Bioavailability and Potency

Multiple studies have demonstrated that calcifediol is more potent and has a greater bioavailability than cholecalciferol in raising serum 25(OH)D levels.

Comparative Potency

Clinical studies have consistently shown that calcifediol is more potent than cholecalciferol. It is estimated to be about 2 to 3 times more potent in increasing plasma 25(OH)D3 concentrations.[13][14] One review of nine randomized controlled trials concluded that calcifediol was 3.2-fold more potent than oral cholecalciferol.[6][7]

Time to Reach Target Serum Levels

A significant advantage of calcifediol is the rapidity with which it can raise serum 25(OH)D concentrations. Studies have shown that target levels of 30 ng/mL are achieved more rapidly and reliably with calcifediol compared to cholecalciferol.[13][15] In one study, all participants receiving daily or weekly calcifediol reached this concentration in a mean of 16.8 days, whereas only 70% of those on cholecalciferol did so, with a mean time of 68.4 days.[13][15]

Quantitative Data Summary

The following tables summarize the quantitative pharmacokinetic and bioavailability data for this compound from key studies.

Table 1: Comparative Potency and Efficacy of Calcifediol vs. Cholecalciferol

| Parameter | Calcifediol | Cholecalciferol | Citation |

| Relative Potency | ~2-3 times more potent | - | [13][14] |

| Fold-Increase in Potency | 3.2 | - | [6][7] |

| Time to reach >30 ng/mL 25(OH)D3 | 16.8 days (mean) | 68.4 days (mean) | [13][15] |

| AUC0–24h (daily dose, after first dose) | 28% higher | - | [13][15] |

| AUC0–24h (weekly dose, after first dose) | 67% higher | - | [13][15] |

| AUC0–24h (daily dose, after 15 weeks) | 123% higher | - | [13][15] |

| AUC0–24h (weekly dose, after 15 weeks) | 178% higher | - | [13][15] |

| AUC0–96h (single 140 µg bolus dose) | 117% higher | - | [13][15] |

Table 2: Pharmacokinetic Parameters of Calcifediol

| Parameter | Value | Citation |

| Absorption | Via portal circulation, independent of bile acids | [3][4] |

| Primary Circulating Form | Yes, as 25(OH)D3 | [8][9] |

| Tissue Sequestration | Less than cholecalciferol in adipose tissue | [2][6] |

| Metabolic Activation | Renal 1α-hydroxylation (CYP27B1) | [10] |

| Primary Excretion Route | Biliary-fecal | [12] |

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the pharmacokinetics of calcifediol.

Study Design: Randomized, Double-Blind, Controlled Parallel-Group Study

A study by Jetter et al. (2014) provides a robust example of the experimental design used to compare the pharmacokinetics of calcifediol and cholecalciferol.[13][15]

-

Randomization: Participants were randomized into seven parallel groups (n=5 per group).[13][15]

-

Interventions:

-

Blood Sampling: 14 clinical visits for blood sampling to quantify 25(OH)D3 plasma concentrations.[13][15]

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to quantify 25(OH)D3 concentrations.[13][15]

Analytical Methodology: LC-MS/MS for Quantification of 25(OH)D3

The quantification of vitamin D metabolites in serum or plasma is most accurately performed using LC-MS/MS.

-

Sample Preparation:

-

Extraction: A single-step extraction from the plasma or serum matrix is performed using an organic solvent like acetonitrile or a liquid-liquid extraction with a solvent such as n-hexane.[16][17]

-

Protein Precipitation: The sample is centrifuged to remove precipitated proteins.[18]

-

Evaporation and Reconstitution: The organic layer is transferred and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the initial mobile phase.[17]

-

-

Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[17]

-

Column: A reverse-phase C18 column is typically used.[19]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol with 0.1% formic acid) is commonly employed.[17]

-

-

Mass Spectrometry:

Visualizations

Signaling Pathways

References

- 1. vitamored.com [vitamored.com]

- 2. mdpi.com [mdpi.com]

- 3. Calcifediol: Why, When, How Much? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcifediol: a review of its pharmacological characteristics and clinical use in correcting vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypovitaminosis D: Is It Time to Consider the Use of Calcifediol? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Is calcifediol better than cholecalciferol for vitamin D supplementation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin D Synthesis and Metabolism | Encyclopedia MDPI [encyclopedia.pub]

- 9. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Calcifediol? [synapse.patsnap.com]

- 11. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of vitamin D: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of oral vitamin D(3) and calcifediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Pharmacokinetics of oral vitamin D(3) and calcifediol. | Semantic Scholar [semanticscholar.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Rapid HPLC method for measurement of vitamin D3 and 25(OH)D3 in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. frontierspartnerships.org [frontierspartnerships.org]

- 19. A simplified high-performance liquid chromatographic method for determination of vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcifediol (25-Hydroxyvitamin D3) in Calcium and Phosphate Homeostasis: A Technical Guide

Introduction

Calcifediol, also known as 25-hydroxyvitamin D3 [25(OH)D3], is the major circulating form of vitamin D and the immediate precursor to its biologically active form, calcitriol (1α,25-dihydroxyvitamin D3).[1][2] Its central role in the vitamin D endocrine system makes it a critical regulator of calcium and phosphate homeostasis, essential for skeletal mineralization, neuromuscular function, and a variety of other physiological processes.[3][4] This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental evaluation of calcifediol for researchers, scientists, and drug development professionals.

Mechanism of Action

The biological actions of calcifediol are intrinsically linked to its metabolic conversion into the active hormone, calcitriol. This process involves a tightly regulated, multi-organ pathway.

1.1 Metabolic Activation

-

Hepatic Hydroxylation: Vitamin D3 (cholecalciferol), derived from cutaneous synthesis via UV radiation or dietary intake, is transported to the liver.[1][2] Here, the enzyme 25-hydroxylase (primarily CYP2R1) hydroxylates it at the C-25 position to produce calcifediol [25(OH)D3].[2] Calcifediol is the primary storage form of vitamin D, and its serum concentration is the standard biomarker for assessing a patient's vitamin D status.[2][5]

-

Renal Hydroxylation: DBP-bound calcifediol circulates to the kidneys. In the proximal tubules of the kidneys, the enzyme 1α-hydroxylase (CYP27B1) converts calcifediol into calcitriol [1α,25(OH)2D3], the active form of the hormone.[1][6][7] This conversion is the principal rate-limiting step in vitamin D activation and is tightly regulated by several factors:

-

Parathyroid Hormone (PTH): Stimulates 1α-hydroxylase activity in response to low serum calcium.[2][8]

-

Fibroblast Growth Factor 23 (FGF-23): Inhibits 1α-hydroxylase activity, primarily in response to high phosphate levels.[2][5]

-

Serum Calcium and Phosphate: Low calcium and phosphate levels directly stimulate the enzyme.

-

Calcitriol (Negative Feedback): Calcitriol itself inhibits 1α-hydroxylase activity, forming a negative feedback loop.[9]

-

1.2 Systemic Actions of Calcitriol

Once synthesized, calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor present in various target tissues.[1][10] The calcitriol-VDR complex forms a heterodimer with the retinoid-X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription.[1][5][6]

The primary target organs for maintaining calcium and phosphate homeostasis are the intestine, kidneys, bone, and parathyroid glands.

-

Intestine: Calcitriol is the chief mediator for intestinal calcium and phosphate absorption.[11] It upregulates the expression of genes encoding for the epithelial calcium channel (TRPV6) and the calcium-binding protein calbindin-D9k, which facilitates the transport of calcium from the intestinal lumen into the bloodstream.[3] It also enhances the absorption of phosphate.[1][10]

-

Kidneys: In the distal renal tubules, calcitriol works in concert with PTH to increase the reabsorption of calcium, thereby reducing its excretion in urine.[1][2][5]

-

Bone: Calcitriol plays a crucial role in bone remodeling. It stimulates the differentiation of osteoclasts, the cells responsible for bone resorption.[5] This process, which also requires the presence of PTH, mobilizes calcium and phosphate from the bone matrix into the circulation to maintain serum levels, particularly when dietary intake is insufficient.[1][2][5]

-

Parathyroid Glands: Calcitriol exerts a negative feedback effect on the parathyroid glands, suppressing the synthesis and secretion of PTH.[10] This helps to prevent excessive bone resorption and maintain calcium levels within a narrow physiological range.[9]

Quantitative Data on Calcifediol Supplementation

Calcifediol supplementation is used to correct vitamin D deficiency. Compared to cholecalciferol, it has a more rapid onset of action and a more predictable dose-response relationship because it bypasses the need for hepatic 25-hydroxylation.[3][4][12]

Table 1: Comparative Efficacy of Calcifediol vs. Cholecalciferol on Serum 25(OH)D Levels

| Study / Population | Intervention Arms | Duration | Baseline 25(OH)D (mean ± SD) | Final 25(OH)D (mean ± SD) | Key Finding |

| Shieh et al.[13] | 1. Calcifediol 20 µ g/day 2. Cholecalciferol 60 µ g/day | 16 weeks | ~15 ng/mL (both groups) | 1. ~40.5 ng/mL2. ~28.8 ng/mL | Calcifediol led to a significantly greater increase in serum 25(OH)D (p < 0.001). |

| Pérez-Castrillón et al.[14] | 1. Calcifediol 0.266 mg/month2. Cholecalciferol 0.625 mg/month | 12 months | ~12.5 ng/mL (both groups) | 1. 23.9 ± 8.0 ng/mL2. 22.4 ± 5.5 ng/mL | Long-term monthly calcifediol is effective and safe, achieving stable 25(OH)D levels. |

| Navarro Valverde et al.[13] | 1. Calcifediol 20 µ g/day 2. Calcifediol 266 µ g/week | 12 months | Not specified | Not specified | Increases in 25(OH)D were higher in groups receiving calcifediol compared to cholecalciferol. |

| Vaes et al.[15] | 1. Calcifediol 10 µ g/day 2. Calcifediol 15 µ g/day 3. Cholecalciferol 20 µ g/day | 24 weeks | ~20 ng/mL (all groups) | 1. >30 ng/mL2. >30 ng/mL3. <30 ng/mL | Only calcifediol at 10 and 15 µ g/day achieved mean sufficiency levels (>30 ng/mL). |

Table 2: Effects of Calcifediol on Calcium, Phosphate, and PTH

| Study / Population | Intervention | Duration | Change in Serum Calcium | Change in Serum Phosphate | Change in PTH |

| Pérez-Castrillón et al.[16] | Calcifediol vs. Cholecalciferol | 4 months | No significant differences between groups. | No significant differences between groups. | No significant changes from baseline in either group. |

| Isidro et al.[17] (Asymptomatic Hyperparathyroidism) | Calcifediol (8-16 µ g/day ) | 12 months | Mean serum calcium did not change. | Not reported. | Temporary significant reduction at 3 and 6 months; not significant at 12 months. |

| Russo et al.[13] | Calcifediol 500 µ g/month | 120 days | Not reported. | Not reported. | Associated with a decrease in PTH. |

| Randomized Trial (n=276)[18] | 1. Calcifediol 100 µ g/week 2. Calcifediol 125 µ g/week | 52 weeks | Mean change from baseline was similar across all groups. | Not reported. | Reductions from baseline were greater in calcifediol groups vs. placebo. |

Experimental Protocols

The evaluation of calcifediol's role in calcium and phosphate homeostasis relies on robust and validated analytical methods and well-designed clinical trials.

3.1 Measurement of Key Analytes

-

Protocol 1: Quantification of Serum 25(OH)D3 (Calcifediol)

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard reference method.[19] Immunoassays such as Chemiluminescence Immunoassay (CLIA) and Radioimmunoassay (RIA) are also widely used in clinical settings.[19][20]

-

Principle (LC-MS/MS):

-

Sample Preparation: Serum proteins, including the Vitamin D Binding Protein (DBP), are precipitated using an organic solvent (e.g., acetonitrile).[21] This step is crucial to release the bound calcifediol.[22] An internal standard (e.g., deuterated calcifediol) is added for accurate quantification.[21]

-

Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. A reversed-phase column separates calcifediol from other metabolites and matrix components based on polarity.[21]

-

Mass Spectrometric Detection: The separated analyte is ionized (e.g., via ESI or APCI) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both calcifediol and the internal standard, providing high specificity and sensitivity.[21]

-

-

-

Protocol 2: Quantification of Serum Intact PTH (iPTH)

-

Method: Electrochemiluminescence immunoassay (ECLIA) on an automated platform.

-

Principle: This is a "sandwich" immunoassay. The patient's serum is incubated with two antibodies: a biotinylated antibody and a ruthenium-labeled antibody, both specific to different epitopes on the intact PTH molecule. The resulting sandwich complex is captured on streptavidin-coated microparticles. When a voltage is applied, the ruthenium label emits light, and the intensity of the light is directly proportional to the concentration of iPTH in the sample.[23]

-

-

Protocol 3: Quantification of Serum Calcium and Phosphate

-

Method: Automated colorimetric assays.

-

Principle (Calcium): The o-cresolphthalein complexone (OCPC) method is commonly used. In an alkaline medium, calcium ions bind to OCPC to form a purple-colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the calcium concentration.

-

Principle (Phosphate): The molybdate blue method is standard. Inorganic phosphate reacts with ammonium molybdate in an acidic solution to form an ammonium phosphomolybdate complex. A reducing agent is then added to reduce the complex to molybdenum blue, with the color intensity being proportional to the phosphate concentration.

-

Visualizations: Pathways and Workflows

4.1 Vitamin D Metabolic and Signaling Pathway

Caption: Vitamin D metabolism and regulation of target organs.

4.2 Experimental Workflow for a Calcifediol Clinical Trial

Caption: Workflow of a randomized controlled trial for calcifediol.

4.3 Homeostatic Feedback Loops in Calcium Regulation

Caption: Negative feedback loops in calcium and PTH regulation.

Conclusion

Calcifediol is a pivotal prohormone in the intricate system that governs calcium and phosphate homeostasis. Its conversion to the active hormone calcitriol enables the precise regulation of mineral absorption in the intestine, reabsorption in the kidneys, and mobilization from bone. As a therapeutic agent, calcifediol offers distinct pharmacokinetic advantages over cholecalciferol, including a more rapid and predictable increase in serum 25(OH)D levels, which may be particularly beneficial in patients with liver disease or malabsorption syndromes.[4][12][24] A thorough understanding of its metabolic pathway, mechanism of action, and the quantitative effects of supplementation is essential for the continued development of targeted therapies for vitamin D deficiency and associated disorders of mineral metabolism.

References

- 1. What is the mechanism of Calcifediol? [synapse.patsnap.com]

- 2. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcifediol: a review of its pharmacological characteristics and clinical use in correcting vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcifediol: Why, When, How Much? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Calcifediol: Kidney Disease Uses, Side Effects, Warnings [medicinenet.com]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. researchgate.net [researchgate.net]

- 10. What is Calcifediol used for? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Treatment of Vitamin D Deficiency with Calcifediol: Efficacy and Safety Profile and Predictability of Efficacy [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Treatment of Vitamin D Deficiency with Calcifediol: Efficacy and Safety Profile and Predictability of Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Biochemical effects of calcifediol supplementation in mild, asymptomatic, hyperparathyroidism with concomitant vitamin D deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Randomized Phase II/III Trial Evaluating the Efficacy and Safety of 100 and 125 µg of Calcifediol Weekly Treatment of Severe Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. A Quantitative Point-of-Need Assay for the Assessment of Vitamin D3 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Calcifediol: a review of its pharmacological characteristics and clinical use in correcting vitamin D deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Calcifediol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D, is a critical prohormone in calcium and phosphate homeostasis. Its deuterated analog, Calcifediol-d3, serves as an indispensable internal standard for accurate quantification in clinical and research settings using mass spectrometry. This technical guide provides a comprehensive overview of the historical discovery of Calcifediol and delves into the detailed chemical synthesis of both the parent compound and its deuterated isotopologue, this compound. The document outlines the experimental protocols, from the initial photochemical conversion to the introduction of deuterium atoms via Grignard reactions. Furthermore, it presents the signaling pathway of its active metabolite, Calcitriol, and the analytical techniques pivotal for its characterization. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Biological Significance

The journey to understanding vitamin D metabolism was a pivotal advancement in nutritional science and endocrinology. Early research in the 20th century identified that vitamin D required metabolic activation to exert its biological effects.

The Identification of a More Potent, Circulating Metabolite

In the 1960s, the laboratory of Hector F. DeLuca at the University of Wisconsin-Madison was instrumental in elucidating the metabolic pathway of vitamin D3. Their work led to the isolation of a more biologically active and polar metabolite than the parent cholecalciferol.[1][2][3] This metabolite was identified as 25-hydroxycholecalciferol, or Calcifediol.[1] The identification was a landmark discovery, establishing that vitamin D3 is first transported to the liver and hydroxylated at the carbon-25 position.[1] This hydroxylation is primarily catalyzed by the enzyme 25-hydroxylase (CYP2R1).[4]

Experimental Protocol: Isolation and Identification of Calcifediol

The original isolation and identification of Calcifediol involved a multi-step process using plasma from hogs fed high doses of vitamin D3. The protocol, based on the work of Blunt, DeLuca, and Schnoes, can be summarized as follows:

-

Extraction: The plasma was extracted with a mixture of methanol and chloroform to separate the lipid-soluble components, including vitamin D and its metabolites.

-

Chromatographic Separation: The lipid extract was subjected to column chromatography on silicic acid. The column was eluted with a gradient of diethyl ether in Skelly B (a brand of hexane), allowing for the separation of compounds based on polarity.

-

Further Purification: Fractions containing the biologically active metabolite were further purified using additional chromatographic steps, including liquid-liquid partition chromatography.

-

Characterization: The purified compound was characterized using various analytical techniques:

-

Ultraviolet (UV) Spectroscopy: The UV absorption spectrum was characteristic of the 5,6-cis-triene system of vitamin D.

-

Mass Spectrometry (MS): High-resolution mass spectrometry of the trimethylsilyl (TMS) ether derivative was used to determine the molecular weight and fragmentation pattern, confirming the presence of an additional hydroxyl group.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provided structural information, confirming the identity of the compound as 25-hydroxycholecalciferol.[1][6]

-

Chemical Synthesis of Calcifediol

The chemical synthesis of Calcifediol was crucial for producing larger quantities for further research and therapeutic development. A common synthetic route starts from cholesterol or a related sterol.[5]

Synthesis from 25-Hydroxycholesterol

A key intermediate in the synthesis of Calcifediol is 25-hydroxycholesterol. The synthesis of Calcifediol from this intermediate involves the introduction of the conjugated diene system in the B-ring.

Experimental Protocol: Synthesis of Calcifediol

The following protocol is a generalized representation of the chemical synthesis:

-

Starting Material: The synthesis can begin with 25-hydroxycholesterol.

-

Introduction of the 7-Dehydro Moiety: The 5,7-diene system is introduced into the B-ring of 25-hydroxycholesterol to form 25-hydroxy-7-dehydrocholesterol. This is typically achieved through a series of reactions involving allylic bromination followed by dehydrobromination.

-

Photochemical Conversion: The 25-hydroxy-7-dehydrocholesterol is then subjected to photochemical conversion using UV light, which opens the B-ring to form 25-hydroxyprecholecalciferol.[7][8][9]

-

Thermal Isomerization: The 25-hydroxyprecholecalciferol is then heated to induce thermal isomerization, which leads to the formation of Calcifediol (25-hydroxycholecalciferol).[8][10]

-

Purification: The final product is purified using column chromatography to separate it from any remaining starting materials or byproducts.[11][12]

| Step | Reaction | Key Reagents/Conditions | Typical Yield (%) |

| 1 | Formation of 25-hydroxy-7-dehydrocholesterol | Allylic bromination (e.g., NBS), dehydrobromination (e.g., collidine) | 60-70 |

| 2 | Photochemical Conversion | UV irradiation (e.g., 254 nm) in an inert solvent (e.g., ethanol) | 30-40 |

| 3 | Thermal Isomerization | Heating in a suitable solvent (e.g., ethanol) | 80-90 |

| 4 | Purification | Column chromatography (e.g., silica gel with hexane/ethyl acetate gradient) | >98% purity |

Table 1: Summary of quantitative data for the chemical synthesis of Calcifediol.

Chemical Synthesis of this compound

Deuterated internal standards are essential for accurate quantification by isotope dilution mass spectrometry. This compound is a commonly used internal standard where three deuterium atoms are introduced into the molecule.

Strategy for Deuteration

A common strategy for the synthesis of this compound involves the introduction of a deuterated methyl group at the C25 position. This is typically achieved using a Grignard reaction with a deuterated Grignard reagent.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be adapted from the synthesis of Calcifediol, with a key modification in the side-chain synthesis:

-

Preparation of the Ketone Precursor: A suitable starting material, such as a vitamin D analog with a C25-keto functionality, is prepared. This can be synthesized from a protected vitamin D derivative.

-

Grignard Reaction with Deuterated Reagent: The ketone precursor is reacted with a deuterated Grignard reagent, typically trideuteromethyl magnesium iodide (CD₃MgI). This reaction introduces the deuterated methyl group and the hydroxyl group at the C25 position.[13]

-

Deprotection and Isomerization (if necessary): Any protecting groups on the vitamin D skeleton are removed. If the synthesis started from a provitamin D form, photochemical and thermal isomerization steps are carried out as described for the synthesis of Calcifediol.

-

Purification: The final this compound product is purified using chromatographic techniques, such as HPLC, to ensure high isotopic and chemical purity.[14]

| Step | Reaction | Key Reagents/Conditions | Isotopic Purity (%) |

| 1 | Grignard Reaction | C25-keto vitamin D precursor, CD₃MgI in anhydrous ether | >98 |

| 2 | Deprotection | Appropriate deprotection reagents (e.g., TBAF for silyl ethers) | - |

| 3 | Purification | HPLC (e.g., reversed-phase C18 with methanol/water) | >99 |

Table 2: Summary of quantitative data for the synthesis of this compound.

Analytical Characterization

The structural elucidation and purity assessment of Calcifediol and its deuterated analogs rely on modern analytical techniques.

| Technique | Purpose | Key Observations |

| HPLC | Purity assessment and purification | Separation from isomers and impurities using C18 columns with acetonitrile/methanol or similar mobile phases.[14] |

| GC-MS | Structural confirmation and impurity profiling | Analysis of TMS ether derivatives reveals characteristic fragmentation patterns.[1] |

| ¹H NMR | Structural elucidation | Provides chemical shifts and coupling constants for all protons, confirming the overall structure.[15][16][17][18] |

| ¹³C NMR | Structural confirmation | Provides chemical shifts for all carbon atoms in the molecule. |

Table 3: Analytical techniques for the characterization of Calcifediol.

Signaling Pathway of Calcitriol

Calcifediol is a prohormone and must be converted to its active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), in the kidneys by the enzyme 1α-hydroxylase (CYP27B1).[4] Calcitriol is the principal hormone that regulates calcium and phosphate homeostasis.

Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[19][20] The Calcitriol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR).[20][21] This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[20][22]

Key target genes regulated by the Calcitriol-VDR complex include:

-

TRPV6: A calcium channel in the intestine responsible for the apical entry of calcium.[23]

-

Calbindin-D9k and Calbindin-D28k: Calcium-binding proteins that facilitate the intracellular transport of calcium in the intestine and kidney.[23]

-

CYP24A1: The 24-hydroxylase enzyme that catabolizes Calcitriol, creating a negative feedback loop.[20][24]

-

RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand): Expressed by osteoblasts, it stimulates osteoclast differentiation and activation, leading to bone resorption and calcium mobilization.[23]

Conclusion

The discovery of Calcifediol revolutionized our understanding of vitamin D metabolism, revealing it as a key prohormone. The subsequent development of chemical syntheses for both Calcifediol and its deuterated analog, this compound, has been pivotal for both fundamental research and clinical diagnostics. The detailed protocols and quantitative data presented in this guide offer a valuable resource for scientists and drug development professionals. A thorough understanding of the synthesis, characterization, and biological action of these molecules is essential for the continued development of therapies related to vitamin D metabolism and for the accurate assessment of vitamin D status in the population.

References

- 1. 25-hydroxycholecalciferol. A biologically active metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 1,25-Dihydroxycholecalciferol, a Form of Vitamin D3 Metabolically Active in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of 25-hydroxycholecalciferol. A biologically active metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103044301B - Method for Photochemical Synthesis of 25-Hydroxyvitamin D3 - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Photochemical conversion of 7-dehydrocholesterol into vitamin D3 in rat skins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalyzed thermal isomerization between previtamin D3 and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN110396058A - A kind of novel calcifediol (25-hydroxyvitamin D3) isolation and purification method - Google Patents [patents.google.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Calcifediol Monohydrate(63283-36-3) 1H NMR [m.chemicalbook.com]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0014315) [hmdb.ca]

- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 20. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. VDR gene: MedlinePlus Genetics [medlineplus.gov]

- 22. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]

- 24. Vitamin D resistant genes - promising therapeutic targets of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Calcifediol (25-Hydroxyvitamin D3) with the Vitamin D Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3), is the primary circulating form of vitamin D and the immediate precursor to the biologically active hormone, calcitriol (1α,25-dihydroxyvitamin D3). While calcitriol is recognized as the high-affinity ligand for the Vitamin D Receptor (VDR), emerging evidence has established that calcifediol itself can directly bind to and activate the VDR, thereby modulating gene expression and initiating cellular responses.[1][2][3] This guide provides an in-depth technical overview of the interaction between calcifediol and the VDR, presenting quantitative data, detailed experimental protocols, and visual representations of the core molecular processes.

Quantitative Data on Calcifediol-VDR Interaction

The binding affinity and functional potency of calcifediol for the VDR are critical parameters for understanding its biological activity. While its affinity is lower than that of calcitriol, the significantly higher physiological concentrations of calcifediol suggest its direct VDR-mediated effects are relevant.[2][4]

| Parameter | Ligand | Value | Cell/System | Reference |

| Binding Affinity (Kd) | Calcitriol | 0.1 nM | Not specified | [5] |

| Calcifediol | 10 - 100 nM (estimated) | Not specified | [2][5] | |

| Functional Potency (EC50) | Calcifediol | 219.8 nM | Saccharomyces cerevisiae biosensor | [6] |

Table 1: Quantitative Binding and Functional Data for VDR Ligands. This table summarizes the key quantitative parameters for the interaction of calcitriol and calcifediol with the Vitamin D Receptor.

| Target Gene | Ligand | Fold Induction | Cell/System | Reference |

| CYP24A1 | Bolus IV Calcifediol | ~40-fold | Rat Kidney | [7][8] |

| General Transcriptome | Calcifediol Supplementation | 6,389 genes upregulated | Human Peripheral Blood Mononuclear Cells | [2] |

Table 2: VDR-Mediated Gene Expression in Response to Calcifediol. This table presents quantitative data on the induction of VDR target gene expression following treatment with calcifediol.

Signaling Pathways

The interaction of calcifediol with the VDR initiates both genomic and non-genomic signaling cascades.

Genomic Signaling Pathway

The canonical genomic pathway involves the direct regulation of gene expression. Upon entering the cell, calcifediol binds to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[9][10] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][3] This binding event recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of hundreds to thousands of genes.[5] A key target gene is CYP24A1, which encodes the enzyme responsible for the catabolism of both calcifediol and calcitriol, creating a negative feedback loop.[7][8][11]

Caption: Genomic signaling pathway of calcifediol-VDR interaction.

Non-Genomic Signaling Pathway

Calcifediol can also elicit rapid, non-genomic responses that are independent of gene transcription.[1][12][13] These effects are mediated by a subpopulation of VDR localized to the plasma membrane (mVDR), often within caveolae.[5] Ligand binding to mVDR can trigger the rapid activation of second messenger systems, such as phospholipase C (PLC) and protein kinase C (PKC), leading to a swift increase in intracellular calcium concentrations.[1]

Caption: Non-genomic signaling pathway of calcifediol.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of calcifediol for the VDR.

Objective: To quantify the affinity of calcifediol for the VDR by its ability to compete with a radiolabeled VDR ligand.

Materials:

-

Receptor Source: Purified recombinant VDR or nuclear extracts from cells overexpressing VDR.

-

Radioligand: [³H]-calcitriol with high specific activity.

-

Competitor: Unlabeled calcifediol and calcitriol (for positive control).

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors, dithiothreitol (DTT), and bovine serum albumin (BSA).

-

Separation Method: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation: Prepare serial dilutions of unlabeled calcifediol and calcitriol.

-

Incubation: In a multi-well plate, incubate a fixed concentration of [³H]-calcitriol and the VDR preparation with varying concentrations of unlabeled calcifediol or calcitriol. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitriol).

-

Separation: After incubation to equilibrium, separate the bound radioligand from the free radioligand using either hydroxylapatite precipitation or rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. mdpi.com [mdpi.com]

- 2. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Modified-release oral calcifediol corrects vitamin D insufficiency with minimal CYP24A1 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rayaldee.com [rayaldee.com]

- 8. Dimerization with retinoid X receptors promotes nuclear localization and subnuclear targeting of vitamin D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of vitamin D analog-induced heterodimerization of vitamin D receptor with retinoid X receptor using the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo contribution of Cyp24a1 promoter vitamin D response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. flore.unifi.it [flore.unifi.it]

Unraveling the Dual Mechanisms of Calcifediol-d3: A Technical Guide to Its Genomic and Non-Genomic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol (25-hydroxyvitamin D3), and its deuterated analogue Calcifediol-d3, occupy a central role in vitamin D metabolism. While traditionally viewed as a prohormone to the active Calcitriol (1,25-dihydroxyvitamin D3), emerging evidence has solidified Calcifediol's position as a biologically active molecule with its own distinct genomic and non-genomic signaling capabilities. This technical guide provides an in-depth exploration of these dual mechanisms, offering a comprehensive resource for researchers in the field. This compound, being a stable isotope-labeled form, is an invaluable tool in research for tracing and quantifying Calcifediol metabolism and action, with its biological effects being identical to the unlabeled compound.

I. Genomic Effects of this compound

The genomic actions of this compound are primarily mediated through the nuclear Vitamin D Receptor (VDR). Although Calcifediol binds to the VDR with a lower affinity than Calcitriol, its significantly higher circulating concentrations enable it to effectively activate VDR-mediated gene transcription.[1][2][3]

A. The Canonical VDR-Mediated Genomic Pathway

The genomic signaling cascade of this compound involves a series of well-defined molecular events:

-

Ligand Binding: this compound enters the target cell and binds to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

VDRE Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The VDR-RXR complex recruits co-activator or co-repressor proteins to the promoter, thereby modulating the transcription of genes involved in a myriad of physiological processes, including calcium homeostasis, immune function, and cell proliferation and differentiation.

B. Quantitative Data on Genomic Effects

| Parameter | Value | Reference |

| VDR Binding Affinity (Kd for Calcitriol) | ~0.1 nM | [3] |

| Relative VDR Binding Affinity (Calcifediol vs. Calcitriol) | 100 to 1000-fold lower | [1][3] |

| Effective Serum Concentration for VDR Binding | 50–250 nM (compensates for lower affinity) | [2] |

| Dose-dependent increase in serum 25(OH)D | 20 µ g/day Calcifediol leads to ~206.8 nmol/L | [4] |

| Dose-dependent increase in serum 25(OH)D | 30 µ g/day Calcifediol leads to >30 ng/ml in all patients after 30 days | [5] |

| Gene Regulation (VDR, CYP27B1, CYP24A1) | Upregulation observed with Calcifediol supplementation | [6] |

II. Non-Genomic Effects of this compound

This compound can also elicit rapid biological responses that are too swift to be explained by gene transcription and protein synthesis. These non-genomic effects are mediated by membrane-associated receptors and signaling pathways.[7][8]

A. Key Mediators of Non-Genomic Signaling

Two primary receptors have been implicated in the rapid, non-genomic actions of vitamin D metabolites:

-

Membrane-Associated VDR (mVDR): A population of VDR localized to the plasma membrane, often within caveolae.[1]

-

Protein Disulfide Isomerase Family A Member 3 (Pdia3): Also known as 1,25D3-MARRS (Membrane Associated, Rapid Response Steroid-binding), this receptor is a crucial initiator of rapid membrane signaling.[7][9]

B. The Pdia3/MARRS-Mediated Non-Genomic Pathway

The signaling cascade initiated by this compound binding to Pdia3 is characterized by the rapid activation of intracellular second messengers:

-

Receptor Binding: this compound binds to Pdia3 located in caveolae of the plasma membrane.

-

PLA2 Activation: This binding event, in concert with PLA2 Activating Protein (PLAA) and caveolin-1, activates Phospholipase A2 (PLA2).[10]

-

Second Messenger Generation: Activated PLA2 leads to the release of arachidonic acid, which can be converted to prostaglandins (e.g., PGE2). This cascade also activates Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[7]

-

Kinase Activation: The rise in intracellular calcium and the presence of DAG activate downstream protein kinases such as Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[11]

-

Downstream Signaling: These kinases then phosphorylate a variety of target proteins, leading to rapid cellular responses such as ion channel modulation and activation of other signaling pathways like the MAPK/ERK pathway.[10]

C. Quantitative Data on Non-Genomic Effects

| Parameter | Observation | Concentration/Time | Reference |

| Intracellular Calcium Increase | Rapid and sustained increase in human preosteoblastic cells | 10⁻⁵ M | [7] |

| Intracellular Calcium Increase | Delayed rise in human spermatozoa | Higher than subnanomolar concentrations | [7][12] |

| PKC Activation | Rapid increase in cultured chondrocytes from VDR knockout mice | Not specified | [12] |

| Time Course of Action | Seconds to minutes | Not specified | [7] |

III. Crosstalk and Integration of Genomic and Non-Genomic Pathways

The genomic and non-genomic signaling pathways of this compound are not mutually exclusive but rather engage in intricate crosstalk. Rapid non-genomic signaling can modulate the transcriptional activity of the VDR, and conversely, genomic actions can alter the expression of components of the non-genomic signaling machinery. This integration allows for a more nuanced and dynamic cellular response to vitamin D.

IV. Experimental Protocols

A. VDR Competitive Binding Assay (Fluorescence Polarization)

This assay quantifies the ability of a test compound, such as this compound, to displace a fluorescently labeled VDR ligand from the receptor.

Materials:

-

Recombinant human VDR (full-length or ligand-binding domain)

-

Fluormone™ VDR Red (fluorescent tracer)

-

Assay Buffer

-

Test compound (this compound)

-

Unlabeled Calcitriol (for positive control)

-

384-well black polypropylene plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare serial dilutions of this compound and Calcitriol in Assay Buffer.

-

In a 384-well plate, add the VDR protein, Fluormone™ VDR Red, and either the test compound, control, or buffer.

-

Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the test compound. Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

B. Intracellular Calcium Flux Assay

This protocol measures rapid changes in intracellular calcium concentration in response to this compound treatment.

Materials:

-

Adherent cells cultured on black-walled, clear-bottom 96-well plates

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium

-

This compound

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Plating: Seed cells in a 96-well plate and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Compound Addition: Add this compound, ionomycin, or EGTA to the wells and immediately begin kinetic measurement of fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

C. RT-qPCR for VDR Target Gene Expression

This protocol quantifies the mRNA expression of VDR target genes following treatment with this compound.

Materials:

-

Cultured cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CYP24A1, TRPV6) and housekeeping genes (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Determine the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping genes.

D. Western Blot for VDR and Signaling Proteins

This protocol detects and quantifies the protein levels of VDR, RXR, and key non-genomic signaling proteins.

Materials:

-

Cultured cells or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-VDR, anti-RXR, anti-phospho-PKC, anti-Pdia3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or tissues and determine protein concentration.

-

SDS-PAGE: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of vitamin D3 vs. calcifediol on VDR concentration and fiber size in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcifediol boosts efficacy of ChAdOx1 nCoV-19 vaccine by upregulating genes promoting memory T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article - Journal Bone Fragility [journalbonefragility.com]

- 9. Protein-disulfide Isomerase-associated 3 (Pdia3) Mediates the Membrane Response to 1,25-Dihydroxyvitamin D3 in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Pdia3-dependent 1α,25-dihydroxy vitamin D3 signaling in musculoskeletal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VDR and PDIA3 Are Essential for Activation of Calcium Signaling and Membrane Response to 1,25(OH)2D3 in Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Calcifediol-D3 Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the metabolic activation and subsequent degradation of Calcifediol (25-hydroxyvitamin D3), the major circulating form of vitamin D. It covers the key enzymatic pathways, their regulation, quantitative data, and common experimental protocols used in research and development.

Introduction to Calcifediol Metabolism

Vitamin D, whether synthesized in the skin as cholecalciferol (Vitamin D3) or ingested, is biologically inert.[1] It requires two sequential hydroxylation steps to become the biologically active hormone, Calcitriol (1,25-dihydroxyvitamin D3). The first step occurs in the liver, converting Vitamin D3 to Calcifediol (25(OH)D3).[2] Calcifediol is the primary circulating form of vitamin D and is used as the key biomarker for a person's vitamin D status.[3][4] The subsequent metabolic steps, which involve either activation to Calcitriol or inactivation and degradation, are tightly regulated to maintain calcium and phosphate homeostasis.[5][6]

Metabolic Activation and Degradation Pathways

The fate of Calcifediol is primarily determined by two key mitochondrial cytochrome P450 enzymes: CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase). These enzymes control the activation and catabolism of vitamin D metabolites, respectively.[6][7]

Activation Pathway via CYP27B1